molecular formula C7H11ClN2O B2558501 5-(Methoxymethyl)pyridin-2-amine;hydrochloride CAS No. 201002-17-7

5-(Methoxymethyl)pyridin-2-amine;hydrochloride

Cat. No.: B2558501
CAS No.: 201002-17-7
M. Wt: 174.63
InChI Key: JQNRKZNAGWSFJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Methoxymethyl)pyridin-2-amine;hydrochloride is a chemical compound with the molecular formula C7H11ClN2O. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Methoxymethyl)pyridin-2-amine;hydrochloride typically involves the reaction of 2-aminopyridine with formaldehyde and methanol under acidic conditions to form the methoxymethyl derivative. The hydrochloride salt is then formed by treating the free base with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(Methoxymethyl)pyridin-2-amine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

5-(Methoxymethyl)pyridin-2-amine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: The compound is used in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism by which 5-(Methoxymethyl)pyridin-2-amine;hydrochloride exerts its effects involves its interaction with specific molecular targets. The methoxymethyl group can enhance the compound’s binding affinity to certain receptors or enzymes, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Aminopyridine: The parent compound from which 5-(Methoxymethyl)pyridin-2-amine;hydrochloride is derived.

    N-Methyl-2-aminopyridine: A similar compound with a methyl group instead of a methoxymethyl group.

    2-Amino-5-methylpyridine: Another derivative with a methyl group at the 5-position.

Uniqueness

This compound is unique due to the presence of the methoxymethyl group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for various research applications.

Properties

IUPAC Name

5-(methoxymethyl)pyridin-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O.ClH/c1-10-5-6-2-3-7(8)9-4-6;/h2-4H,5H2,1H3,(H2,8,9);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQNRKZNAGWSFJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CN=C(C=C1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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